

# Confirming WDR5-MLL Disruption After MM-589 TFA Treatment: A Comparative Guide

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## Compound of Interest

Compound Name: MM-589 TFA

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The interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL) is a critical dependency for the initiation and maintenance of certain types of acute leukemia. The development of small molecule inhibitors that disrupt this protein-protein interaction (PPI) represents a promising therapeutic strategy. Among these, **MM-589 TFA** has emerged as a potent and cell-permeable inhibitor. This guide provides a comparative analysis of **MM-589 TFA**'s performance against other alternatives, supported by experimental data and detailed protocols for key validation assays.

## Comparative Performance of WDR5-MLL Inhibitors

The efficacy of **MM-589 TFA** in disrupting the WDR5-MLL interaction has been benchmarked against other known inhibitors. The following tables summarize the key quantitative data for **MM-589 TFA** and a selection of alternative compounds.

Compound	Target	IC50 (Binding Assay)	Ki	IC50 (HMT Assay)	Cellular Activity (IC50)	Reference
MM-589 TFA	WDR5-MLL	0.90 nM	< 1 nM	12.7 nM	0.21 μM (MOLM-13), 0.25 μM (MV4-11)	[1]
MM-401	WDR5-MLL	~1 nM	-	Potent	>40-fold less potent than MM-589 in cells	[2]
OICR-9429	WDR5-MLL	-	93 ± 28 nM	-	Induces differentiation in AML cells	[3]
MM-102	WDR5-MLL	2.4 nM	< 1 nM	Potent	Selectively inhibits leukemia cell growth	[3][4]
WDR5-0103	WDR5-MLL	-	450 nM	39 ± 10 μM (trimeric MLL complex)	-	[3][5]
DC_M5_2	WDR5-MLL	9.63 ± 1.46 μM	-	-	-	[1]

Table 1: Comparison of in vitro and cellular activity of WDR5-MLL inhibitors. HMT refers to Histone Methyltransferase.

## Experimental Protocols

Accurate assessment of WDR5-MLL disruption is crucial for inhibitor development. The following are detailed protocols for key experimental assays.

## AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for WDR5-MLL Interaction

This assay measures the direct binding between WDR5 and an MLL-derived peptide.

Materials:

- Recombinant human WDR5 protein
- Biotinylated MLL1 peptide (e.g., Biotin-ARAEVHLRKS)
- Streptavidin-coated Donor beads (PerkinElmer)
- Anti-His tag Acceptor beads (PerkinElmer, assuming His-tagged WDR5)
- AlphaLISA assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well white OptiPlate (PerkinElmer)
- AlphaScreen-capable plate reader

Procedure:

- Prepare a serial dilution of the test compound (e.g., **MM-589 TFA**) in assay buffer.
- In a 384-well plate, add 5  $\mu$ L of the compound dilution.
- Add 5  $\mu$ L of a solution containing His-tagged WDR5 protein (final concentration  $\sim$ 10 nM) and biotinylated MLL peptide (final concentration  $\sim$ 10 nM) to each well.
- Incubate for 30 minutes at room temperature.
- Add 5  $\mu$ L of a suspension of anti-His Acceptor beads (final concentration 20  $\mu$ g/mL) to each well.

- Incubate for 60 minutes at room temperature in the dark.
- Add 5  $\mu\text{L}$  of a suspension of Streptavidin Donor beads (final concentration 20  $\mu\text{g}/\text{mL}$ ) to each well.
- Incubate for 60 minutes at room temperature in the dark.
- Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
- Calculate IC50 values from the resulting dose-response curves.

## Fluorescence Polarization (FP) Assay

This assay measures the displacement of a fluorescently labeled MLL peptide from WDR5 by a competitive inhibitor.

### Materials:

- Recombinant human WDR5 protein
- Fluorescently labeled MLL peptide (e.g., FITC-ARAEVHLRKS)
- FP assay buffer (e.g., 100 mM potassium phosphate pH 8.0, 150 mM NaCl, 0.01% Triton X-100)
- Black, low-volume 384-well plates
- Plate reader with fluorescence polarization capabilities

### Procedure:

- Prepare a serial dilution of the test compound in FP assay buffer.
- In a 384-well plate, add 10  $\mu\text{L}$  of the compound dilution.
- Add 10  $\mu\text{L}$  of a solution containing WDR5 protein (final concentration  $\sim 5 \mu\text{M}$ ) to each well.

- Add 20  $\mu$ L of a solution containing the fluorescently labeled MLL peptide (final concentration  $\sim$ 40 nM) to each well.
- Incubate the plate for 30 minutes at room temperature, protected from light.
- Measure the fluorescence polarization on a plate reader (excitation  $\sim$ 485 nm, emission  $\sim$ 528 nm for FITC).
- Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

## Co-Immunoprecipitation (Co-IP) from Leukemia Cell Lines

This assay confirms the disruption of the endogenous WDR5-MLL interaction within a cellular context.

Materials:

- Leukemia cell line (e.g., MV4-11, MOLM-13)
- **MM-589 TFA**
- Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)
- Antibody against WDR5 (for immunoprecipitation)
- Antibody against MLL (for Western blotting)
- Protein A/G magnetic beads
- SDS-PAGE gels and Western blotting reagents

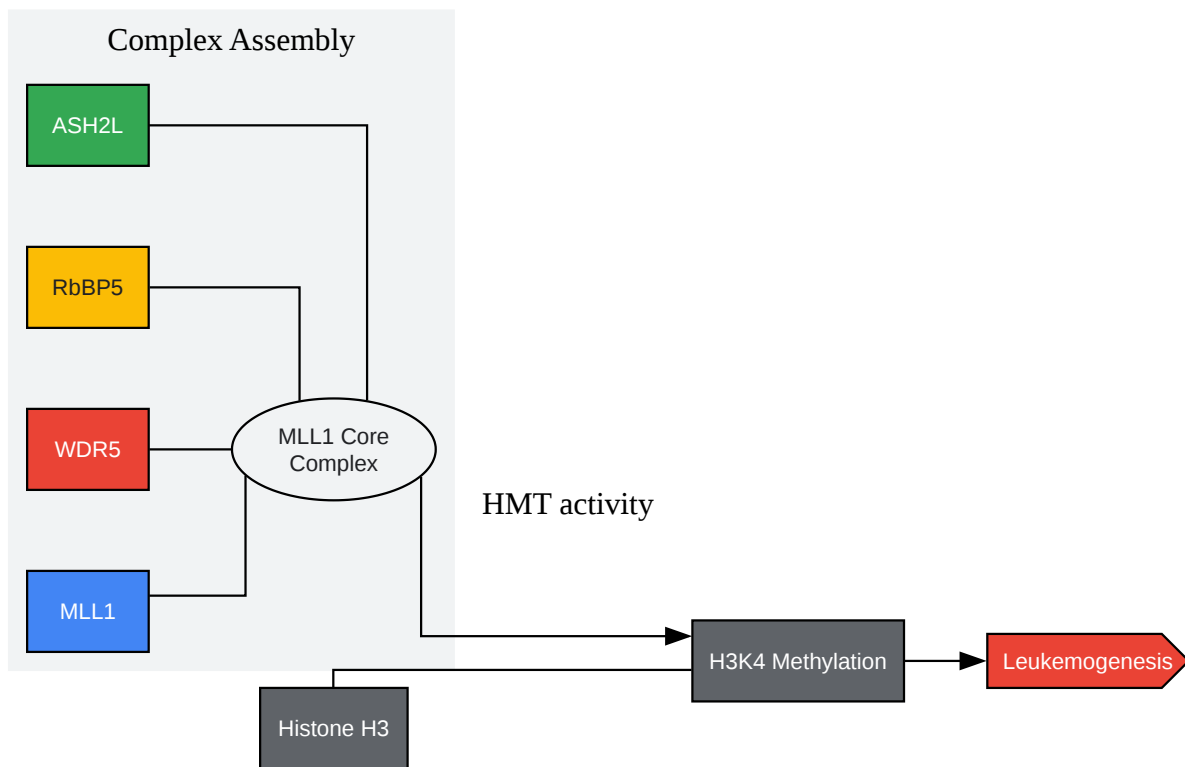
Procedure:

- Culture leukemia cells to the desired density and treat with **MM-589 TFA** or vehicle control for the desired time (e.g., 24-48 hours).

- Harvest and wash the cells with cold PBS.
- Lyse the cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
- Remove the beads and incubate the lysate with the anti-WDR5 antibody overnight at 4°C on a rotator.
- Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
- Wash the beads three times with lysis buffer.
- Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
- Analyze the eluates by SDS-PAGE and Western blotting using an anti-MLL antibody to detect the co-immunoprecipitated MLL. A decrease in the MLL signal in the **MM-589 TFA**-treated sample compared to the control indicates disruption of the interaction.

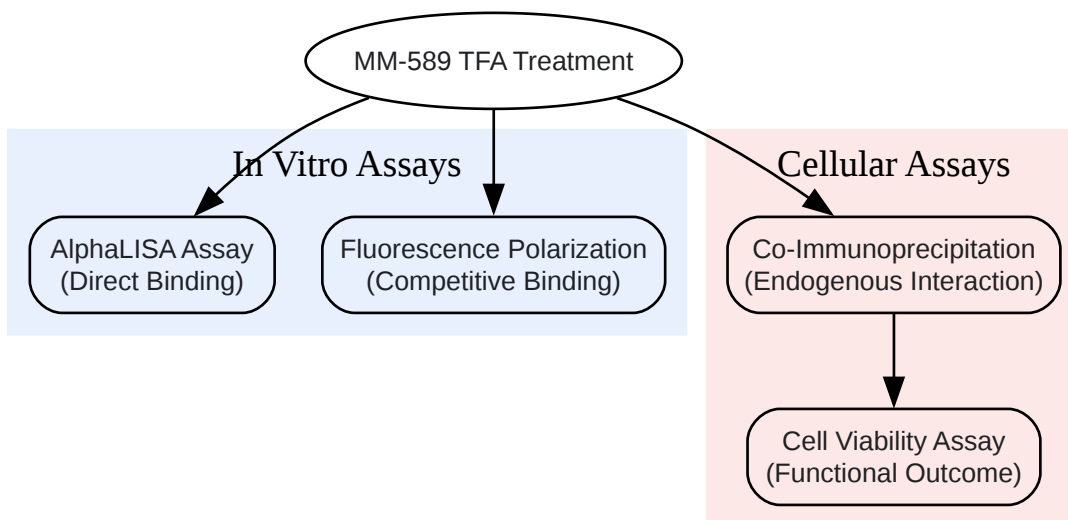
## Visualizations

The following diagrams illustrate the key pathway, experimental workflow, and the mechanism of action.



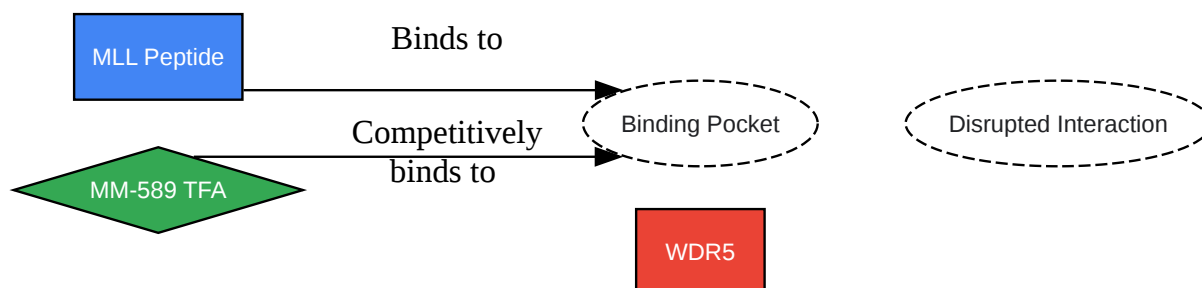
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Caption: The WDR5-MLL signaling pathway in leukemogenesis.



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Caption: Experimental workflow for confirming WDR5-MLL disruption.



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Caption: Mechanism of **MM-589 TFA**-mediated WDR5-MLL disruption.

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